molecular formula C32H28ClF3N4O5S B423952 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)

2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)

Cat. No.: B423952
M. Wt: 673.1g/mol
InChI Key: RKZCCWVPUSWKOY-SAEPALGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is a complex organic compound characterized by its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)-5-(trifluoromethyl)aniline . This intermediate is then reacted with acetic anhydride and carbohydrazide to yield the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C32H28ClF3N4O5S

Molecular Weight

673.1g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C32H28ClF3N4O5S/c1-22(24-8-4-2-5-9-24)38-31(42)21-45-26-15-12-23(13-16-26)19-37-39-30(41)20-40(46(43,44)27-10-6-3-7-11-27)29-18-25(32(34,35)36)14-17-28(29)33/h2-19,22H,20-21H2,1H3,(H,38,42)(H,39,41)/b37-19+

InChI Key

RKZCCWVPUSWKOY-SAEPALGJSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.